Piperidine-4-carboxamide hydrochloride
Overview
Description
Piperidine-4-carboxamide hydrochloride is a compound with the molecular formula C6H13ClN2O . It is a derivative of 4-Piperidinecarboxamide . The compound has a molecular weight of 164.63 g/mol . It is used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) research .
Synthesis Analysis
Piperidine-4-carboxamide derivatives have been synthesized using a group-reverse strategy . Another study reported the synthesis of benzoyl and sulphonyl derivatives by taking Piperidine-4-carboxamide as the principal molecule . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of Piperidine-4-carboxamide hydrochloride includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for the compound is InChI=1S/C6H12N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,7,9);1H .
Chemical Reactions Analysis
Piperidine-4-carboxamide hydrochloride is involved in various chemical reactions. For instance, it has been used in the synthesis of molecules for targeted protein degradation . It also plays a significant role in the pharmaceutical industry, with its derivatives present in more than twenty classes of pharmaceuticals .
Physical And Chemical Properties Analysis
Piperidine-4-carboxamide hydrochloride has a molecular weight of 164.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 164.0716407 g/mol .
Scientific Research Applications
1. Central Nervous System Disorders Treatment
- A study by Wei et al. (2016) describes a scalable and facile process for preparing N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This compound is currently under investigation for treating central nervous system disorders (Wei et al., 2016).
2. HIV-1 Treatment
- Research by Imamura et al. (2006) focused on improving the metabolic stability of piperidine-4-carboxamide CCR5 antagonists, leading to the discovery of TAK-220. This compound exhibited potent inhibition of HIV-1 and good pharmacokinetics, making it a clinical candidate for HIV-1 treatment (Imamura et al., 2006).
3. Antidementia Agents
- Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity. These compounds were developed for potential use as antidementia agents (Sugimoto et al., 1990).
4. Cancer Treatment
- Krasavin et al. (2014) discovered a new class of antiproliferative agents, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors. These compounds exhibited promising potential in treating cancer (Krasavin et al., 2014).
5. Antipsychotic Agents
- Norman et al. (1996) explored heterocyclic analogues of 1192U90 as potential antipsychotic agents. This study focused on various types of heterocyclic carboxamides, leading to the identification of potent compounds with promising antipsychotic activity (Norman et al., 1996).
6. Structural and Molecular Studies
- Szafran et al. (2007) provided a detailed structural and molecular analysis of 4-piperidinecarboxylic acid hydrochloride, contributing to the understanding of its chemical properties (Szafran et al., 2007).
7. CGRP Receptor Inhibition
- Cann et al. (2012) developed a stereoselective and economical synthesis of a CGRP receptor antagonist, showing promise for treating conditions mediated by the calcitonin gene-related peptide (Cann et al., 2012).
Safety And Hazards
While specific safety and hazard information for Piperidine-4-carboxamide hydrochloride is not detailed in the search results, general safety measures for similar compounds include avoiding contact with skin and eyes, not breathing dust, not ingesting, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
piperidine-4-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,7,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSYTYYSDFJBFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591347 | |
Record name | Piperidine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-4-carboxamide hydrochloride | |
CAS RN |
39674-99-2 | |
Record name | 39674-99-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | piperidine-4-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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